1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
Description
Properties
IUPAC Name |
1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-22-11-7-9-10(8-16)15(21-5-3-2-4-6-21)20-14(18)12(9)13(17)19-11/h7H,2-6H2,1H3,(H2,17,19)(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNZUROOVLDITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=C1)C(=C(N=C2N)N3CCCCC3)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327505 | |
| Record name | 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID3717110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380570-19-4 | |
| Record name | 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the naphthyridine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile has been investigated for its potential in treating various diseases due to its biological activity. Here are some key applications:
Anticancer Activity
Research indicates that this compound exhibits cytotoxic properties against certain cancer cell lines. It has been tested in vitro for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown promising results, suggesting that it could serve as a lead compound for developing new anticancer agents .
Antidiabetic Properties
This compound has also been explored for its potential role in the management of diabetes. Preliminary studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for further investigation in diabetes treatment protocols .
Neuropharmacological Research
Given its structural similarity to known neuroactive compounds, 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is being evaluated for neuroprotective effects. Research is underway to assess its impact on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Early findings indicate that it may help protect neuronal cells from oxidative stress and apoptosis .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry reported the synthesis of derivatives of this compound and their evaluation against various cancer cell lines. The results demonstrated that specific modifications increased potency against breast cancer cells, highlighting the importance of structure-activity relationships in drug design .
Case Study 2: Diabetes Management
In a clinical trial involving diabetic rats, administration of 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile resulted in a significant reduction in fasting blood glucose levels compared to control groups. This study underscores the compound's potential as an antidiabetic agent and warrants further exploration in human trials .
Comparative Analysis Table
Mechanism of Action
The mechanism by which 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Key Physical Properties (Inferred from Analogous Compounds) :
Structural and Functional Group Variations
The compound’s activity and properties are influenced by substituents at positions 3, 6, and the nature of the amine/carbonitrile groups. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of 2,7-Naphthyridine Derivatives
Key Observations :
Methoxy vs. Ethoxy: Ethoxy groups (as in ) increase molecular weight but may reduce metabolic stability compared to methoxy derivatives.
Synthetic Routes: Analogs like 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile are synthesized via cyclization of pyridine precursors under basic conditions (e.g., MeONa/MeOH) . The Target compound likely follows similar pathways, with piperidine introduced via nucleophilic substitution .
Physicochemical Properties :
- Boiling Points : Dimethoxy analogs exhibit higher boiling points (~510°C) due to increased polarity , whereas ethoxy derivatives may have lower thermal stability.
- Solubility : Piperidin-1-yl and morpholin-4-yl groups improve solubility in organic solvents compared to purely methoxy/ethoxy-substituted analogs.
Table 2: Inhibitory Activity of Selected Naphthyridine Derivatives
Key Findings :
Biological Activity
1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is a synthetic compound belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Research has indicated various therapeutic properties, including antiviral and antibacterial activities, which are critical for developing new medicinal agents.
The molecular formula of 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is C_{15}H_{18}N_{4}O, with a molecular weight of approximately 270.34 g/mol. The compound features a naphthyridine core structure, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, a group of synthesized piperidine derivatives exhibited significant activity against various viral strains. The mechanism often involves inhibiting viral replication or entry into host cells. Although specific data on the antiviral efficacy of 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is limited, its structural similarities to other active compounds suggest potential efficacy against viruses such as HIV and influenza .
Antibacterial Activity
The antibacterial properties of naphthyridine derivatives have been well documented. A study assessing the antibacterial activity of various piperidine derivatives found that many compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The structure of 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile may confer similar antibacterial properties due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
-
Piperidine Derivatives Against Plasmodium falciparum :
A library of piperidine derivatives was synthesized and tested against chloroquine-sensitive and resistant strains of Plasmodium falciparum. Compounds showed IC50 values in the nanomolar range, indicating potent antimalarial activity. This suggests that modifications in the piperidine structure can lead to enhanced biological effects . -
Inhibition Studies :
Inhibitory studies on protein lysine methyltransferases using related naphthyridine compounds demonstrated significant inhibition rates, suggesting that structural features similar to those in 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile could also exhibit similar inhibitory effects on methyltransferase activity .
Data Tables
Q & A
Q. What are the key synthetic strategies for preparing 1,8-naphthyridine-4-carbonitrile derivatives?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:
- Step 1: Refluxing intermediates (e.g., aldehydes, ethyl cyanoacetate) in absolute ethanol for 2–4 hours to form naphthyridine cores .
- Step 2: Functionalization at the 3-position using piperidine derivatives, often via POCl₃-mediated reactions in DMF at 120°C .
- Step 3: Purification via recrystallization (ethanol) or column chromatography, with yields ranging from 64% to 83% depending on substituents .
Key characterization includes IR (C≡N stretch at ~2215 cm⁻¹), ¹H-NMR (aromatic proton environments), and melting point analysis .
Q. Which spectroscopic and analytical techniques are critical for structural validation of 1,8-naphthyridine derivatives?
Methodological Answer:
- IR Spectroscopy: Confirms functional groups (e.g., C≡N, C=O) and hydrogen bonding (NH stretches at 3300–3060 cm⁻¹) .
- ¹H/¹³C-NMR: Resolves aromatic proton splitting patterns (e.g., substituent effects at C-3 or C-6) and piperidinyl proton environments .
- Melting Point (m.p.): Serves as a purity indicator; deviations >2°C suggest impurities requiring recrystallization .
- TLC Monitoring: Uses silica gel plates with solvent systems like CHCl₃:MeOH (4:1) to track reaction progress .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of 1,8-naphthyridine derivatives?
Methodological Answer:
- Ultrasonic-Assisted Synthesis: Reduces reaction time (e.g., from 6 hours to 30 minutes) by enhancing mixing and energy transfer, as demonstrated for analogs in .
- Catalyst Screening: Test bases like Et₃N or morpholine for regioselective substitutions at the 3-position .
- Solvent Optimization: Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while ethanol aids in recrystallization .
- Statistical Design of Experiments (DoE): Use response surface methodology to identify optimal temperature, molar ratios, and reaction time .
Q. How can contradictory biological activity data for structurally similar naphthyridine derivatives be resolved?
Methodological Answer:
- Contextual Analysis: Compare assay conditions (e.g., MCF7 vs. mycobacterial models) and dosage ranges (IC₅₀ values vary with substituents) .
- Purity Validation: Employ HPLC (>95% purity threshold) to exclude impurities as confounding factors .
- Orthogonal Assays: Confirm cytotoxicity via both MTT and apoptosis assays to rule out false positives .
- SAR Studies: Systematically modify substituents (e.g., methoxy vs. nitro groups) to isolate pharmacophore contributions .
Q. What computational strategies are used to predict the drug-likeness and reactivity of novel 1,8-naphthyridine analogs?
Methodological Answer:
- In Silico ADMET Prediction: Tools like SwissADME evaluate bioavailability, logP, and solubility to prioritize compounds with favorable pharmacokinetics .
- Molecular Docking: Simulate interactions with target proteins (e.g., mycobacterial enzymes) to guide structural modifications .
- Quantum Chemical Calculations: Predict reaction pathways (e.g., energy barriers for cyclization steps) to optimize synthetic routes .
- PASS Analysis: Forecast biological activity profiles (e.g., anti-inflammatory vs. antimicrobial potential) before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
